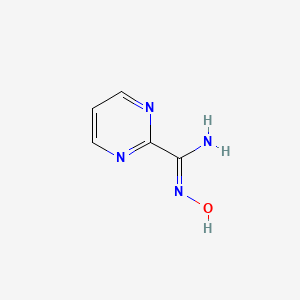
6-Fluoro-4-hydroxy-3-nitroquinoline
Descripción general
Descripción
6-Fluoro-4-hydroxy-3-nitroquinoline is a compound with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 . It is also known by other names such as 6-Fluoro-3-nitro-4-quinolinol and 6-fluoro-3-nitro-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of fluorinated quinolines, like this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring system with a fluorine atom at the 6th position, a hydroxy group at the 4th position, and a nitro group at the 3rd position .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.15 . Other properties such as density, melting point, and boiling point are not specified in the retrieved papers .Aplicaciones Científicas De Investigación
Hypoxia Detection in Tumors
- Enzymatic Conversion for Hypoxia Detection : A study described the enzymatic conversion of 6-nitroquinoline under hypoxic conditions to the known fluorophore 6-aminoquinoline. This process suggests potential applications for detecting hypoxia within solid tumors, as the conversion is selective under low oxygen conditions, highlighting its utility as a fluorogenic probe for hypoxia in tumor models (Rajapakse et al., 2013).
Antimicrobial and Anticancer Agents
- Synthesis and Biological Evaluation : Another research focused on the synthesis of tetracyclic fluoroquinolones, including structures related to 6-fluoro-4-hydroxy-3-nitroquinoline, demonstrating significant antimicrobial and antiproliferative activities. This indicates their potential as dual-function anticancer and antibacterial agents (Al-Trawneh et al., 2010).
Fluorescent Probes
- Fluorescence Properties for Molecular Probes : Investigation into the fluorescence properties of certain nitroquinoline derivatives suggests their application as molecular fluorescent probes. The study evaluated the structural and fluorescence properties correlation, discussing their theoretical applicability for binding to biomolecules, thus indicating their potential in biological labeling and detection (Motyka et al., 2011).
Direcciones Futuras
The future directions for the research and development of 6-Fluoro-4-hydroxy-3-nitroquinoline and other fluorinated quinolines include the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . These compounds have potential applications in medicine, agriculture, and as components for liquid crystals .
Mecanismo De Acción
Target of Action
6-Fluoro-4-hydroxy-3-nitroquinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . Quinolines are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinolines, in general, are known to interact with their targets, leading to changes that result in their biological activity . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinolines are known to have remarkable biological activity, affecting various cellular processes due to their interaction with different targets .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The compound inhibits these enzymes, leading to the disruption of bacterial DNA synthesis and cell division. Additionally, this compound has been shown to interact with other biomolecules, such as RNA polymerase, further inhibiting bacterial transcription processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity . This binding prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound to specific tissues and compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication .
Propiedades
IUPAC Name |
6-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURQNAASNNGCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650721 | |
| Record name | 6-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628284-75-3 | |
| Record name | 6-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)

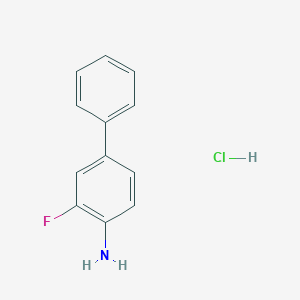

![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
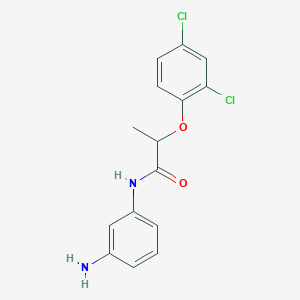
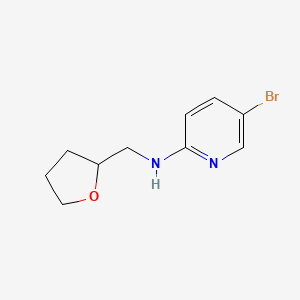
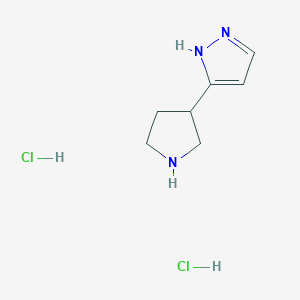
![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
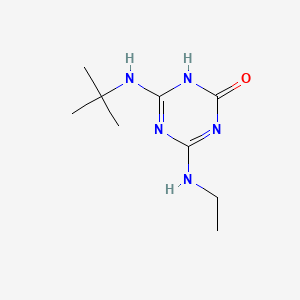
![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)
